molecular formula C23H19NO B4957821 N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide

N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide

Cat. No. B4957821
M. Wt: 325.4 g/mol
InChI Key: PDXGRUHBDLEKIW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is predominantly expressed in the mitochondria of glial cells in the central nervous system. DPA-714 has been widely used as a tool for studying the role of TSPO in various physiological and pathological processes.

Mechanism of Action

TSPO is a key regulator of mitochondrial function and has been implicated in various physiological and pathological processes, including cell proliferation, apoptosis, and inflammation. N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide binds selectively to TSPO with high affinity and has been shown to modulate mitochondrial function and cellular signaling pathways.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been shown to have various biochemical and physiological effects, including reducing neuroinflammation, promoting neuroprotection, and inhibiting cancer cell proliferation. N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has several advantages for lab experiments, including its high selectivity and affinity for TSPO, its ability to cross the blood-brain barrier, and its ability to be visualized and quantified using PET imaging. However, N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to perform PET imaging.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide, including investigating its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases, exploring its role in cancer biology, and developing new imaging techniques to visualize and quantify TSPO expression in vivo. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide on cellular signaling pathways and mitochondrial function.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide involves a multistep process that starts with the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-ethynylaniline to yield the corresponding amide. The amide is then reacted with 4-bromoacetophenone in the presence of a palladium catalyst to form the final product, N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been extensively used as a tool for studying the role of TSPO in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. TSPO is known to be upregulated in activated microglia and astrocytes in response to brain injury or neuroinflammatory stimuli, and N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been used to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-phenylethynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO/c1-17-11-14-22(15-18(17)2)24-23(25)21-10-6-9-20(16-21)13-12-19-7-4-3-5-8-19/h3-11,14-16H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXGRUHBDLEKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide

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